molecular formula C6H10O B146799 trans-2-Hexenal CAS No. 6728-26-3

trans-2-Hexenal

Cat. No.: B146799
CAS No.: 6728-26-3
M. Wt: 98.14 g/mol
InChI Key: MBDOYVRWFFCFHM-SNAWJCMRSA-N
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Description

trans-2-Hexenal, also known as leaf aldehyde, is an organic compound with the molecular formula C6H10O. It is a straight-chain α,β-unsaturated aldehyde that exists in two isomeric forms: (E)-2-hexenal and (Z)-2-hexenal. The (E)-isomer is more commonly encountered and is known for its characteristic fresh, green, and fruity odor. This compound is naturally found in various fruits and vegetables, such as tomatoes, apples, and strawberries, and is often used as a fragrance ingredient in foods and beverages .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Hexenal is involved in several biochemical reactions, particularly in plant defense. It interacts with various enzymes, proteins, and other biomolecules. For instance, 2-Hexenal has been shown to interact with enzymes such as peroxidase, phenylalanine ammonia lyase, and lipoxygenase, which are involved in plant defense mechanisms . These interactions often result in the modulation of enzyme activities, leading to enhanced plant resistance against pathogens.

Cellular Effects

2-Hexenal influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in tomato plants, 2-Hexenal treatment led to a significant increase in the activities of antioxidant enzymes and the expression of defense-related genes . Additionally, 2-Hexenal has been shown to inhibit the growth of certain fungal pathogens by affecting their cell wall and membrane integrity .

Molecular Mechanism

At the molecular level, 2-Hexenal exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, 2-Hexenal has been shown to interact with proteins involved in the ergosterol biosynthesis pathway in fungi, leading to decreased ergosterol content and impaired cell membrane integrity . Additionally, 2-Hexenal can modulate gene expression by affecting transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

The effects of 2-Hexenal can change over time in laboratory settings. Studies have shown that 2-Hexenal is relatively stable under certain conditions but can degrade over time, leading to changes in its efficacy. For example, the antifungal activity of 2-Hexenal against Geotrichum citri-aurantii was observed to decrease over time due to degradation . Long-term exposure to 2-Hexenal can also lead to adaptive responses in cells, such as changes in gene expression and enzyme activities .

Dosage Effects in Animal Models

The effects of 2-Hexenal vary with different dosages in animal models. At low doses, 2-Hexenal can induce beneficial effects, such as enhanced plant resistance to pathogens. At high doses, it can exhibit toxic or adverse effects. For instance, high concentrations of 2-Hexenal have been shown to cause cytotoxicity and genotoxicity in certain cell types . Therefore, it is crucial to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

2-Hexenal is involved in several metabolic pathways, including the phenylpropanoid biosynthesis and glutathione metabolism pathways . It interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, 2-Hexenal treatment has been shown to increase the levels of phenolic compounds and antioxidant enzymes in plants .

Transport and Distribution

Within cells and tissues, 2-Hexenal is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, 2-Hexenal has been shown to be transported to specific cellular compartments where it exerts its effects . Additionally, its distribution within tissues can influence its overall efficacy and impact on cellular processes.

Subcellular Localization

The subcellular localization of 2-Hexenal plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Hexenal has been observed to localize in the cytosol and nucleus, where it interacts with various biomolecules to exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-hexenal typically involves a two-step process. The first step is a Prins-type reaction, where butyraldehyde and vinyl ethyl ether are used as starting materials. This reaction is catalyzed by boron trifluoride etherate (BF3·Et2O) and produces intermediates such as 1,3-dioxane derivatives. These intermediates are then hydrolyzed in the presence of an inorganic acid, such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4), to yield (E)-2-hexenal .

Industrial Production Methods

In industrial settings, (E)-2-hexenal is often produced using continuous-flow synthesis methods. This approach employs a two-stage microreactor system that allows for efficient control of reaction temperature and high selectivity. The continuous-flow technology overcomes the low efficiency of batch reactions and requires less consumption of reactants. Under optimized conditions, the yield of (E)-2-hexenal intermediates can reach up to 72% .

Chemical Reactions Analysis

Types of Reactions

trans-2-Hexenal undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form hexanoic acid.

    Reduction: It can be reduced to hexanol.

    Addition: It can participate in Michael addition reactions due to the presence of the α,β-unsaturated aldehyde group.

    Condensation: It can undergo aldol condensation with other aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Addition: Michael addition reactions often involve nucleophiles like amines or thiols.

    Condensation: Aldol condensation reactions are usually catalyzed by bases such as sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Hexanoic acid

    Reduction: Hexanol

    Addition: Various Michael adducts

    Condensation: β-hydroxy aldehydes or ketones

Scientific Research Applications

trans-2-Hexenal has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

trans-2-Hexenal is often compared with other similar compounds, such as:

    Hexanal: Another aldehyde with a similar structure but lacks the α,β-unsaturation. Hexanal has a more grassy odor compared to the fruity odor of 2-hexenal.

    Linalool: A terpene alcohol with a floral scent, commonly found in essential oils. Unlike 2-hexenal, linalool does not have aldehyde functionality.

    Benzaldehyde: An aromatic aldehyde with a characteristic almond-like odor.

This compound stands out due to its α,β-unsaturated aldehyde structure, which imparts unique reactivity and biological activity.

Properties

IUPAC Name

(E)-hex-2-enal
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InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+
Source PubChem
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InChI Key

MBDOYVRWFFCFHM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=O
Source PubChem
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Isomeric SMILES

CCC/C=C/C=O
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Molecular Formula

C6H10O
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DSSTOX Substance ID

DTXSID1041425
Record name (2E)-2-Hexenal
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Molecular Weight

98.14 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma
Record name 2-Hexenal, (2E)-
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

47.00 °C. @ 17.00 mm Hg
Record name 2-Hexenal
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Solubility

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol)
Record name 2-Hexenal
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Density

0.841-0.848
Record name 2-Hexenal
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Vapor Pressure

6.6 [mmHg]
Record name 2-Hexenal
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CAS No.

6728-26-3, 505-57-7, 1335-39-3
Record name trans-2-Hexenal
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Record name 2-HEXENAL, (2E)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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